molecular formula C9H9FO B11921518 3-Fluoro-3-phenyloxetane

3-Fluoro-3-phenyloxetane

Cat. No.: B11921518
M. Wt: 152.16 g/mol
InChI Key: JEVCNSNOBAHSOK-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenyloxetane is an organic compound with the molecular formula C9H9FO. It features a four-membered oxetane ring substituted with a phenyl group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Fluoro-3-phenyloxetane involves the use of 3-oxetanone as a starting material. The synthesis typically includes a key intermediate formation step, followed by a fluorination reaction. The yield of this process can be greater than 80% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting often involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenyloxetane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various fluorinated alcohols, substituted oxetanes, and other derivatives that retain the oxetane ring structure .

Scientific Research Applications

3-Fluoro-3-phenyloxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenyloxetane involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-3-phenyloxetane include other fluorinated oxetanes and phenyl-substituted oxetanes. Examples include:

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a phenyl group on the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-3-phenyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCNSNOBAHSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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